molecular formula C7H4BrClF2S B14762388 (3-Bromo-5-chloro-2,6-difluorophenyl)(methyl)sulfane

(3-Bromo-5-chloro-2,6-difluorophenyl)(methyl)sulfane

Cat. No.: B14762388
M. Wt: 273.53 g/mol
InChI Key: GUVYWLLIQAGJGY-UHFFFAOYSA-N
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Description

(3-Bromo-5-chloro-2,6-difluorophenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C7H4BrClF2S This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, along with a methylsulfane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-chloro-2,6-difluorophenyl)(methyl)sulfane typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-chloro-2,6-difluorobenzene and methylthiol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the methylthiol, followed by nucleophilic substitution on the aromatic ring.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Depending on the scale, either batch reactors or continuous flow reactors can be used.

    Automation and Control: Advanced automation and control systems are employed to monitor reaction parameters such as temperature, pressure, and reaction time.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-chloro-2,6-difluorophenyl)(methyl)sulfane can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.

    Oxidation and Reduction: The methylsulfane group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols or other sulfur-containing compounds.

    Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Substitution Reactions: Products include substituted phenyl derivatives with different functional groups replacing the halogens.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

(3-Bromo-5-chloro-2,6-difluorophenyl)(methyl)sulfane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Bromo-5-chloro-2,6-difluorophenyl)(methyl)sulfane depends on the specific context in which it is used

    Covalent Bond Formation: The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function.

    Electrophilic Interactions: The halogen atoms and the sulfur atom can participate in electrophilic interactions with other molecules, influencing their reactivity and behavior.

    Pathways Involved: The specific pathways involved depend on the nature of the target molecules and the context of the reaction.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromo-2-chloro-6-fluorophenyl)(methyl)sulfane: Similar in structure but with different halogen substitution patterns.

    (3-Bromo-5-chloro-2,6-difluorophenyl)(ethyl)sulfane: Similar but with an ethyl group instead of a methyl group.

    (3-Bromo-5-chloro-2,6-difluorophenyl)(methyl)ether: Similar but with an ether group instead of a sulfane group.

Uniqueness

The uniqueness of (3-Bromo-5-chloro-2,6-difluorophenyl)(methyl)sulfane lies in its specific combination of halogen atoms and the presence of a methylsulfane group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C7H4BrClF2S

Molecular Weight

273.53 g/mol

IUPAC Name

1-bromo-5-chloro-2,4-difluoro-3-methylsulfanylbenzene

InChI

InChI=1S/C7H4BrClF2S/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2H,1H3

InChI Key

GUVYWLLIQAGJGY-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=CC(=C1F)Br)Cl)F

Origin of Product

United States

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